1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride
Overview
Description
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12N2S·HCl It is a derivative of cyclopentan-1-amine, featuring a thiazole ring at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride can be synthesized through several synthetic routes. The reaction conditions typically include the use of strong bases and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized reactors and controlled environments to maintain consistent quality. Purification steps, such as recrystallization, are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:
1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride: Similar structure but with a methyl group at the 4-position.
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: Different alkyl chain length, resulting in distinct chemical properties.
These compounds share the thiazole ring but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;/h5-6H,1-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWLIKPKZNOUCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC=CS2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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